molecular formula C5H5NO2 B128548 N-Methylmaleimide CAS No. 930-88-1

N-Methylmaleimide

Cat. No. B128548
CAS RN: 930-88-1
M. Wt: 111.1 g/mol
InChI Key: SEEYREPSKCQBBF-UHFFFAOYSA-N
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Description

N-Methylmaleimide (NMM) is an organic compound that is used in a variety of applications, including as a synthetic intermediate, a reagent in chemical synthesis, and as a research tool in biochemical and physiological studies. NMM has a unique set of properties that make it a valuable chemical in the laboratory and has been used in a wide range of applications.

Scientific Research Applications

Grafting to Hydrocarbons and Polyethylene

N-Methylmaleimide has been used in the grafting to hydrocarbons like eicosane, squalane, and polyethylene. This process involves the use of a peroxide initiator and results in grafts consisting of single N-methylsuccinimide units. This reaction is significant as it provides insights into the modification of polyethylene and other hydrocarbons for various industrial applications (Lee & Russell, 1989).

Spectroscopic Analysis

This compound has been a subject of spectroscopic study, especially in understanding the vibrational spectra and molecular structure. In one study, FT-IR, FT-Raman, and NMR spectra of 2,3-dibromo-N-methylmaleimide were analyzed, providing detailed insights into the structural and spectroscopic properties of the molecule, which is crucial for its applications in material science (Karabacak, Çoruh, & Kurt, 2008).

Polymerization and Material Properties

This compound plays a vital role in the field of polymer science. It has been used in the linear polymerization of difunctional monomers, showing properties relevant for creating novel macromolecular materials with features like thermoreversibility and recyclability (Gandini, Coelho, & Silvestre, 2008). Furthermore, the alternating copolymerization of this compound with various olefins has been investigated to develop thermally stable and transparent polymers (Omayu & Matsumoto, 2008).

Applications in Battery Technology

This compound has found applications in battery technology as well. A study demonstrated its use as a thermally polymerizable monomer for safety electrolyte additives in lithium-ion batteries. This additive can effectively block ion transport between electrodes at elevated temperatures, thus providing thermal shutdown protection (Xia et al., 2012).

Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for its application in various fields. One study explored the mechanisms of alkyl and aryl thiol addition to this compound in water, revealing insights into the nature of rate-limiting transition states and shaping pathways for bioconjugation chemistry (Raycroft et al., 2018).

Thermal Properties of Copolymers

The thermal properties of copolymers involving this compound have also been a subject of research. The synthesis of transparent polymeric materials using an alternating copolymer of this compound and isobutene exemplifies this, highlighting the material's high thermal stability and optical properties (Doi et al., 1996).

Safety and Hazards

N-Methylmaleimide is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

N-Methylmaleimide has been used in the synthesis of biologically active pyrrolo[2,1-a]isoquinolines . It has also been used as a co-monomer in atom transfer radical polymerization of styrene to obtain styrene copolymers with programmed microstructure . The evolution of bisindolyl maleimides and indolyl maleimide derivatives and their unique biological activities have stimulated great interest in medicinal chemistry programs .

Biochemical Analysis

Biochemical Properties

N-Methylmaleimide plays a significant role in biochemical reactions. It acts as a thiol-blocking reagent , indicating that it interacts with enzymes, proteins, and other biomolecules containing thiol groups. The nature of these interactions is primarily through the formation of strong covalent bonds, which can alter the function of the interacting biomolecules.

Cellular Effects

Given its role as a thiol-blocking reagent , it can be inferred that this compound may influence cell function by modifying proteins and enzymes that contain thiol groups. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with thiol groups present in various biomolecules . This can lead to changes in the function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It has been used in various chemical reactions, suggesting that it is relatively stable under typical laboratory conditions .

Metabolic Pathways

Given its role as a thiol-blocking reagent , it may interact with enzymes or cofactors in pathways involving thiol-containing biomolecules.

properties

IUPAC Name

1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYREPSKCQBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239240
Record name Maleimide, N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930-88-1
Record name N-Methylmaleimide
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Record name N-Methylmaleimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmaleimide
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Record name Maleimide, N-methyl-
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Record name N-methylmaleimide
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Record name N-METHYLMALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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